4,4',4'',4'''-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline)
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Overview
Description
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with four n,n-dimethylaniline groups, making it a significant molecule in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) typically involves the reaction of benzene-1,4-diyldimethanetriyl chloride with n,n-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with n,n-dimethylaniline groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, its interaction with DNA and proteins can result in changes in cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(n,n-dimethylaniline): Similar structure but with an ethene linkage instead of a benzene ring.
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid: Contains a phenylenebis(azanetriyl) linkage with benzoic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) is unique due to its specific benzene-based structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in various scientific applications .
Properties
CAS No. |
6310-66-3 |
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Molecular Formula |
C40H46N4 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
4-[[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C40H46N4/c1-41(2)35-21-13-31(14-22-35)39(32-15-23-36(24-16-32)42(3)4)29-9-11-30(12-10-29)40(33-17-25-37(26-18-33)43(5)6)34-19-27-38(28-20-34)44(7)8/h9-28,39-40H,1-8H3 |
InChI Key |
CAHLAZSEWAMHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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